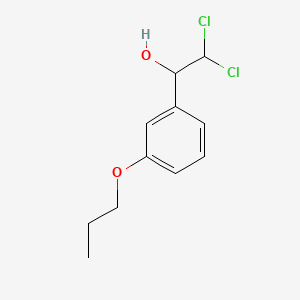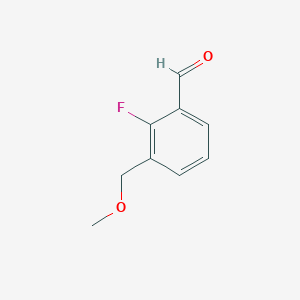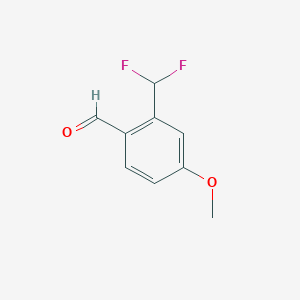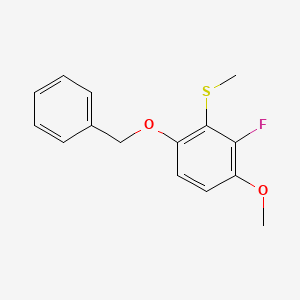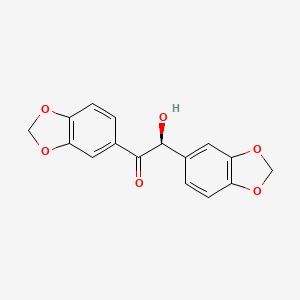![molecular formula C41H35O4P B14765915 12-hydroxy-4,4,7,7-tetramethyl-1,10-dinaphthalen-2-yl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14765915.png)
12-hydroxy-4,4,7,7-tetramethyl-1,10-dinaphthalen-2-yl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-hydroxy-4,4,7,7-tetramethyl-1,10-dinaphthalen-2-yl-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound with a unique structure This compound is characterized by its multiple fused rings and the presence of a dioxaphosphocine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12-hydroxy-4,4,7,7-tetramethyl-1,10-dinaphthalen-2-yl-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multi-step organic synthesis. The process begins with the preparation of the naphthalene and indene derivatives, followed by their fusion to form the core structure. The introduction of the dioxaphosphocine moiety is achieved through a series of phosphorylation reactions under controlled conditions. The final step involves the oxidation of the phosphorus center to obtain the desired oxide form.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
12-hydroxy-4,4,7,7-tetramethyl-1,10-dinaphthalen-2-yl-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the oxidation state of the phosphorus center.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phosphorus center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphine oxides or phosphonic acids, while reduction reactions can produce phosphines or phosphites.
Applications De Recherche Scientifique
12-hydroxy-4,4,7,7-tetramethyl-1,10-dinaphthalen-2-yl-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 12-hydroxy-4,4,7,7-tetramethyl-1,10-dinaphthalen-2-yl-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers and modulating their reactivity. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: A related compound with a simpler structure, commonly used as a free radical scavenger.
5-Hydroxy-2,2,6,6-tetramethyl-4-(2-methylprop-1-en-yl)cyclohex-4-ene-1: Another similar compound known for its cheletropic trapping properties.
Uniqueness
12-hydroxy-4,4,7,7-tetramethyl-1,10-dinaphthalen-2-yl-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is unique due to its complex fused ring structure and the presence of the dioxaphosphocine moiety. This gives it distinct chemical properties and reactivity compared to simpler analogs.
Propriétés
Formule moléculaire |
C41H35O4P |
|---|---|
Poids moléculaire |
622.7 g/mol |
Nom IUPAC |
12-hydroxy-4,4,7,7-tetramethyl-1,10-dinaphthalen-2-yl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C41H35O4P/c1-39(2)23-41-24-40(3,4)34-20-18-32(30-16-14-26-10-6-8-12-28(26)22-30)38(36(34)41)45-46(42,43)44-37-31(17-19-33(39)35(37)41)29-15-13-25-9-5-7-11-27(25)21-29/h5-22H,23-24H2,1-4H3,(H,42,43) |
Clé InChI |
FXRKPHJQTXDKHR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC23CC(C4=C2C(=C(C=C4)C5=CC6=CC=CC=C6C=C5)OP(=O)(OC7=C(C=CC1=C37)C8=CC9=CC=CC=C9C=C8)O)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


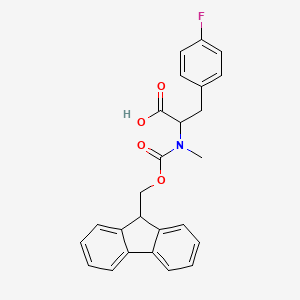
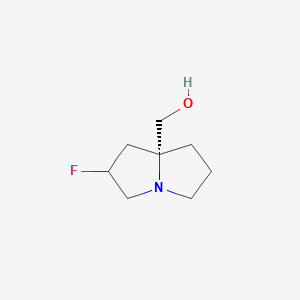
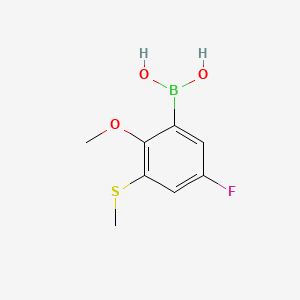
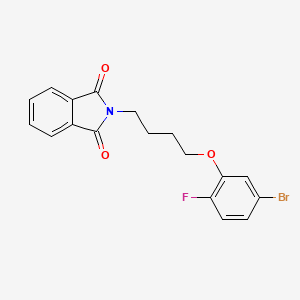
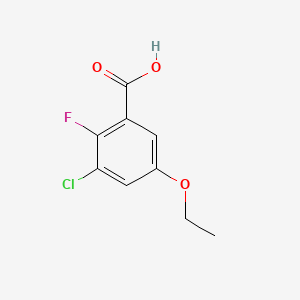
![N-[2-(trifluoromethoxy)phenyl]oxan-4-amine](/img/structure/B14765871.png)

